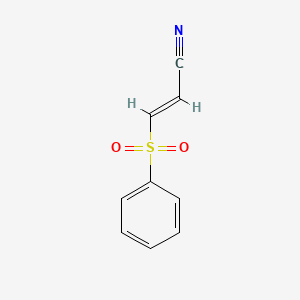

3-(Phenylsulfonyl)acrylonitrile

Vue d'ensemble

Description

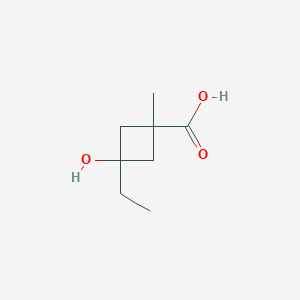

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with the CAS Number: 1424-51-7 and Molecular Weight: 193.23 . It has the IUPAC Name (2E)-3-(phenylsulfonyl)-2-propenenitrile . It is stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)acrylonitrile and its derivatives has been a subject of research. For instance, the N-alkylation of 2- and 3-phenylsulfonylindoles under various conditions and the subsequent removal of the activating phenylsulfonyl group by reductive desulfonylation using Raney nickel leads to N-alkylindoles in high yield .Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfonyl)acrylonitrile is represented by the Linear Formula: C9H7NO2S . The Inchi Code for this compound is 1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ .Chemical Reactions Analysis

The chemical reactions involving 3-(Phenylsulfonyl)acrylonitrile are complex and varied. For example, the cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .Applications De Recherche Scientifique

1. Synthesis of Pyrazoles and Pyrazolines

3-(Phenylsulfonyl)acrylonitrile is used in the synthesis of pyrazoles and pyrazolines. For example, it reacts with diphenyldiazomethane, leading to the formation of various pyrazolines. These pyrazolines, upon further treatment, are converted into 4-substituted 3,3-diphenyl-3H-pyrazoles, which have potential applications in organic synthesis (Vasin et al., 2015).

2. Development of Cancer Treatment Agents

A significant application of 3-(phenylsulfonyl)acrylonitrile derivatives is in cancer treatment. Compounds synthesized from it have shown efficacy in inducing cancer cell apoptosis, especially in cases of intra-abdominal cancers. This offers potential for the development of novel treatments that could supplement surgical resection of cancers (Shen et al., 2015).

3. Role in Polymer Synthesis and Characterization

In polymer science, 3-(phenylsulfonyl)acrylonitrile is used in the synthesis and characterization of polymers. It contributes to the creation of polymeric nanoparticles with tunable properties, including positive and negative charges, which have applications in drug delivery systems (Sahiner & Ilgin, 2010).

4. Electrophilic Substitution Reactions

This compound plays a role in various electrophilic substitution reactions. It is used in the synthesis of diverse organic compounds through reactions with different agents, leading to the production of novel organic molecules with potential applications in medicinal chemistry and materials science (Karp et al., 2017).

5. Synthesis of Mechanism-Based Inhibitors

It is also involved in the synthesis of mechanism-based inhibitors for bacterial enzymes. For instance, derivatives of 3-(phenylsulfonyl)acrylonitrile have been used to inhibit Staphylococcus aureus sortase SrtA isoform, highlighting its potential in the development of antibacterials and antivirulence agents (Kudryavtsev et al., 2009).

Safety and Hazards

The safety information for 3-(Phenylsulfonyl)acrylonitrile indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Mode of Action

It’s possible that it interacts with its targets through a process similar to other sulfonyl compounds, which often act as inhibitors or activators of certain enzymes or receptors .

Biochemical Pathways

Sulfonyl compounds often play a role in various biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.43, which may influence its distribution within the body .

Result of Action

Based on its predicted high gi absorption and bbb permeability, it could potentially exert effects on both peripheral and central targets .

Propriétés

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfonyl)acrylonitrile | |

CAS RN |

1424-51-7 | |

| Record name | Acrylonitrile, 3-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)